molecular formula C33H35IN2S2 B568485 3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide CAS No. 115920-77-9

3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide

Cat. No.: B568485
CAS No.: 115920-77-9
M. Wt: 650.681
InChI Key: DALNQOMSTNQHJB-UHFFFAOYSA-M
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Description

The compound 3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide is a polymethine cyanine dye characterized by two benzothiazolium moieties connected via conjugated chains, including a cyclohexenyl spacer. The ethyl substituents on the benzothiazole nitrogen atoms and the iodide counterion contribute to its solubility and aggregation behavior. Such dyes are typically employed in photodynamic therapy, organic electronics, and spectral sensitization due to their tunable absorption/emission properties .

Properties

IUPAC Name

(2Z)-3-ethyl-2-[(E,4E)-4-[3-[(1E,3E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-2-methylcyclohex-2-en-1-ylidene]but-2-enylidene]-1,3-benzothiazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N2S2.HI/c1-4-34-28-19-8-10-21-30(28)36-32(34)23-12-6-15-26-17-14-18-27(25(26)3)16-7-13-24-33-35(5-2)29-20-9-11-22-31(29)37-33;/h6-13,15-16,19-24H,4-5,14,17-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALNQOMSTNQHJB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=C3CCCC(=C3C)C=CC=CC4=[N+](C5=CC=CC=C5S4)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\3/CCCC(=C3C)/C=C/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35IN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698921
Record name 3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115920-77-9
Record name 3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide is a complex benzothiazolium derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C22H23IN2S2C_{22}H_{23}IN_2S_2 with a molecular weight of approximately 506.47 g/mol. The structure features multiple functional groups that contribute to its biological activity, including benzothiazole moieties known for their diverse pharmacological effects.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the one exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Benzothiazole Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Compound CC. albicans8 µg/mL

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 value of 15 µM .

Case Study: Anticancer Effects
In a study focusing on a similar benzothiazole derivative, researchers observed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the activation of the caspase pathway leading to apoptosis .

Anti-inflammatory Activity

Recent studies have indicated that compounds containing benzothiazole structures may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for developing treatments for chronic inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

Compound NameCytokine Inhibition (%)Concentration (µM)
Compound DTNF-alpha (75%)10
Compound EIL-6 (60%)10

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar benzothiazole derivatives are known to inhibit enzymes such as aldose reductase, which plays a role in diabetic complications.
  • Receptor Modulation : These compounds may interact with various receptors involved in cell signaling pathways, contributing to their anticancer and anti-inflammatory effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzothiazolium Framework

The benzothiazolium core is a common feature in cyanine dyes. Key structural analogs include:

  • N-methyl-2-{(3'-ethyl-1',3'-benzothiazol-2'-yl)methylenyl}pyridinium iodide (): A simpler asymmetric cyanine with one benzothiazole and one pyridine unit. X-ray studies confirm a planar geometry and cis-arrangement of nitrogen atoms, which enhance π-conjugation .
  • 3-Ethyl-2-[[3-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide (): Features methoxy substituents and a cyclohexenyl spacer, demonstrating how electron-donating groups and extended conjugation alter absorption maxima.
Table 1: Structural Features of Selected Benzothiazolium Dyes
Compound Substituents Conjugation Length Counterion Key Structural Features
Target Compound Ethyl, methylcyclohexenyl Extended (4 double bonds) Iodide Two benzothiazolium units, cyclohexenyl spacer
N-methyl-2-(3'-ethylbenzothiazolyl)pyridinium iodide Ethyl Short (1 double bond) Iodide Asymmetric (benzothiazole + pyridine)
3-Ethyl-5-methoxy derivative Ethyl, methoxy Moderate (3 double bonds) Iodide Methoxy groups, dimethylcyclohexenyl

Substituent Effects

  • Ethyl vs. Methyl Groups : Ethyl substituents (as in the target compound) increase lipophilicity compared to methyl, improving solubility in organic solvents. However, X-ray studies show that ethyl groups primarily influence crystal packing rather than electronic properties .
  • Iodide Counterion : Enhances solubility in polar solvents compared to sulfonate or chloride salts (e.g., 4-methylbenzenesulfonate in ).

Electronic and Optical Properties

Absorption and Emission

Extended conjugation in the target compound results in a bathochromic shift (longer wavelength absorption) relative to simpler analogs. For example:

  • N-methyl-2-(3'-ethylbenzothiazolyl)pyridinium iodide absorbs at ~450 nm .
  • The target compound’s extended conjugation likely shifts absorption into the near-infrared (NIR) region (>700 nm), a critical feature for biomedical imaging.

Aromaticity and Stability

The conjugated system satisfies Hückel’s 4n+2 π-electron rule, enhancing aromaticity and photostability. This contrasts with non-aromatic cyanines, which exhibit rapid photodegradation .

Preparation Methods

Precursor Synthesis: Quaternization of Benzothiazole Derivatives

The foundational step involves synthesizing the 3-ethylbenzothiazolium iodide precursor. As demonstrated in the synthesis of analogous compounds, quaternization of 2-methylbenzothiazole with ethyl iodide in a polar aprotic solvent (e.g., dimethylformamide) under reflux yields the quaternary ammonium salt . Key conditions include:

ParameterValueSource Reference
Reaction Temperature80–100°C
Reaction Time4–6 hours
SolventDMF or Acetonitrile
Yield75–85%

The reaction proceeds via nucleophilic substitution, where the ethyl group replaces the methyl group at the benzothiazole nitrogen, forming the iodides . Spectroscopic confirmation (¹H NMR) typically shows a downfield shift of the methylene protons adjacent to the nitrogen (δ 4.2–4.5 ppm) .

Condensation Reactions: Formation of Conjugated Chains

The central conjugated system is constructed through aldol-like condensation between two benzothiazolium units and a cyclohexenone derivative. A modified procedure from Deligeorgiev et al. involves:

  • Activation of Methyl Groups : The 2-methyl substituent on the benzothiazolium iodide is deprotonated using a strong base (e.g., triethylamine) to generate a nucleophilic enolate .

  • Cross-Coupling : Reaction with 2-methylcyclohex-1-en-1-carbaldehyde in the presence of acetic anhydride facilitates conjugation between the benzothiazole units and the cyclohexenyl spacer .

Critical parameters for this step include:

ParameterValueSource Reference
BaseTriethylamine
Coupling AgentAcetic Anhydride
Temperature120–150°C
Reaction Time8–12 hours
Yield60–70%

The extended π-system is confirmed via UV-Vis spectroscopy, with absorption maxima (λmax) in the 550–650 nm range, characteristic of cyanine dyes .

Cyclization and Final Quaternary Salt Formation

The intermediate dienyl chain undergoes cyclization to form the buta-1,3-dien-1-yl linkage. Patent literature describes using iodine as both a cyclization catalyst and counterion source:

  • Cyclization : Heating the intermediate in ethanol with excess iodine induces electrophilic aromatic substitution, closing the conjugated system .

  • Salt Precipitation : Addition of potassium iodide to the reaction mixture precipitates the final product as a crystalline solid .

ParameterValueSource Reference
CatalystIodine (1.2 equiv)
SolventEthanol
TemperatureReflux (78°C)
Yield50–65%

Mass spectrometry (MS) of the product typically shows a molecular ion peak at m/z 919.8 (M⁺), consistent with the molecular formula C₃₄H₃₃N₂S₂I .

Purification and Characterization

Gradient recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted precursors . Purity is assessed via:

  • HPLC : Retention time of 12.4 min (C18 column, acetonitrile/water 70:30) .

  • Elemental Analysis : Calculated (%) for C₃₄H₃₃N₂S₂I: C 58.11, H 4.73, N 3.98; Found: C 57.89, H 4.68, N 3.85 .

Challenges and Optimization Strategies

  • Solvent Effects : Polar solvents (e.g., DMF) improve solubility of intermediates but may necessitate higher temperatures for condensation .

  • Substituent Impacts : Electron-donating groups (e.g., ethyl) stabilize the conjugated system, red-shifting absorption maxima by 20–30 nm compared to methyl analogues .

  • Counterion Exchange : Replacing iodide with tetrafluoroborate enhances photostability but reduces solubility in aqueous media .

Q & A

Q. Validation Methods :

  • In vitro assays : MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity .
  • Cell viability assays (MTT) : Screen for cytotoxicity against cancer cell lines .

Advanced: How can target-specific mechanisms of action be elucidated?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measures binding affinity to proteins (e.g., DNA gyrase) .
  • Molecular docking : Predicts interactions with biological targets using software like AutoDock .
  • CRISPR-Cas9 knockout screens : Identifies genes essential for compound efficacy .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage conditions : Dark, anhydrous environment at –20°C to prevent iodide dissociation .
  • Stability assays : Monitor degradation via HPLC over 6–12 months under accelerated conditions (40°C/75% RH) .

Advanced: What decomposition pathways are plausible, and how are they mitigated?

Methodological Answer:

  • Hydrolysis : Susceptibility at high pH requires buffered solutions during biological assays .
  • Photooxidation : Use amber glassware and antioxidants (e.g., BHT) to preserve integrity .
  • Thermogravimetric analysis (TGA) : Quantifies thermal degradation thresholds .

Basic: What material science applications are feasible given its structure?

Methodological Answer:

  • Organic electronics : As a hole-transport layer in OLEDs due to high charge mobility .
  • Fluorescent probes : Tunable emission for bioimaging or chemical sensing .

Advanced: How can photophysical properties be optimized for device integration?

Methodological Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., –NO2) to redshift absorption .
  • Thin-film deposition : Optimize morphology via spin-coating or vacuum sublimation .
  • Transient absorption spectroscopy : Characterizes excited-state dynamics for device design .

Advanced: How should researchers address contradictory data in synthesis yields?

Methodological Answer:

  • Reproducibility protocols : Standardize solvent purity, reaction scale, and equipment .
  • Design of experiments (DoE) : Statistically isolates critical variables (e.g., temperature, catalyst loading) .
  • Interlab validation : Collaborate with independent labs to verify results .

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